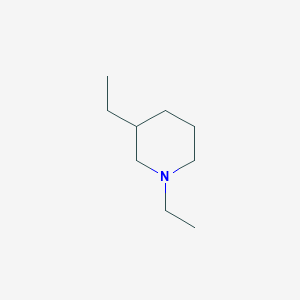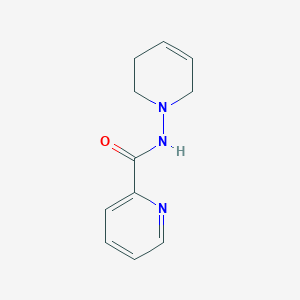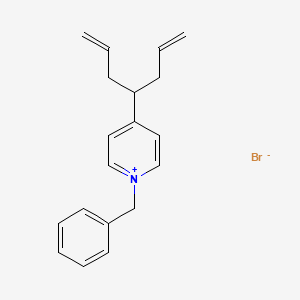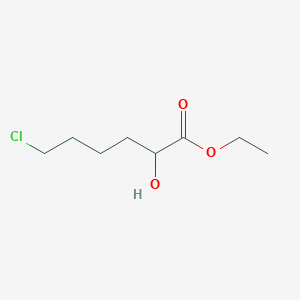
4-Nitrophenyl pyridin-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl pyridin-2-ylphosphonate is an organophosphorus compound that features a nitrophenyl group and a pyridinyl group bonded to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl pyridin-2-ylphosphonate typically involves the reaction of 4-nitrophenol with pyridin-2-ylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl pyridin-2-ylphosphonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl pyridin-2-ylphosphonate.
Substitution: Various substituted phenyl pyridin-2-ylphosphonates.
Hydrolysis: Pyridin-2-ylphosphonic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl pyridin-2-ylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl pyridin-2-ylphosphonate depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The nitrophenyl group can also participate in electron transfer processes, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: Similar in structure but lacks the pyridinyl group.
4-Nitrophenyl acetate: Contains an acetate group instead of a phosphonate group.
Pyridin-2-ylphosphonic acid: Lacks the nitrophenyl group.
Uniqueness
4-Nitrophenyl pyridin-2-ylphosphonate is unique due to the presence of both the nitrophenyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
Properties
CAS No. |
61864-96-8 |
|---|---|
Molecular Formula |
C11H8N2O5P- |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
(4-nitrophenoxy)-pyridin-2-ylphosphinate |
InChI |
InChI=1S/C11H9N2O5P/c14-13(15)9-4-6-10(7-5-9)18-19(16,17)11-3-1-2-8-12-11/h1-8H,(H,16,17)/p-1 |
InChI Key |
UWNDBZDRCCFPGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)P(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


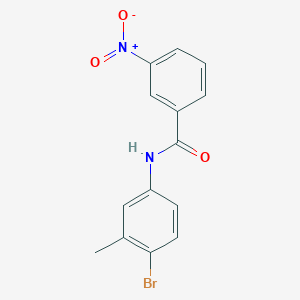

![3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14562104.png)



